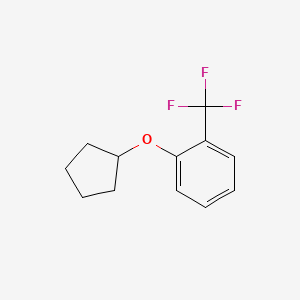![molecular formula C7H3BrClFN2 B2707743 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine CAS No. 1427423-42-4](/img/structure/B2707743.png)
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrazolo[1,5-A]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
生化分析
Cellular Effects
Its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, remains to be fully explored .
Dosage Effects in Animal Models
The effects of different dosages of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been extensively studied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate substituted hydrazines with pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the pyrazolo[1,5-A]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds, respectively.
科学研究应用
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involved in cell proliferation, differentiation, and survival.
Chemical Biology: It serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.
作用机制
The mechanism of action of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
相似化合物的比较
Similar Compounds
3-Bromo-5-chloro-4-formylpyridine: Similar in structure but with a formyl group instead of a fluorine atom.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazolo core but have different substituents and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern and are used as TRK inhibitors.
Uniqueness
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with specific biological activities and chemical properties.
属性
IUPAC Name |
3-bromo-5-chloro-4-fluoropyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-3-11-12-2-1-5(9)6(10)7(4)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHKUZWIQWGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)
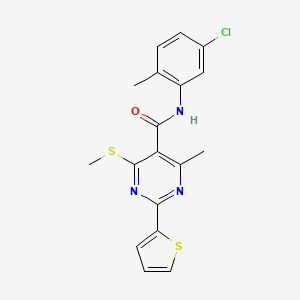
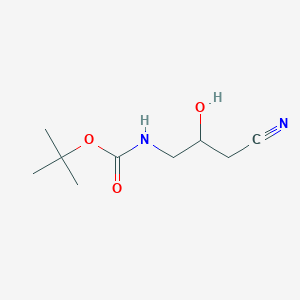
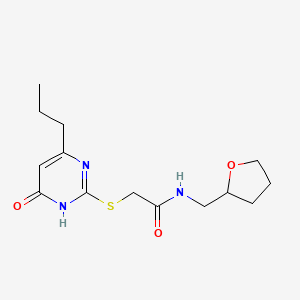
![5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2707666.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2707667.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)
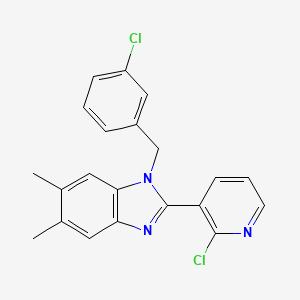
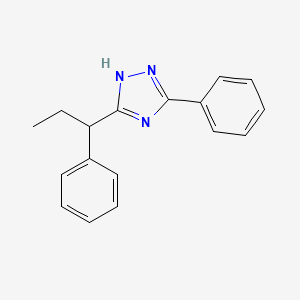
![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2707677.png)
![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
